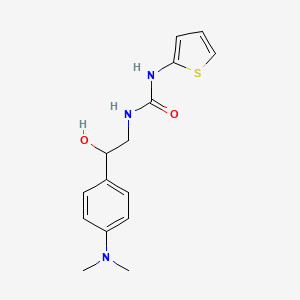

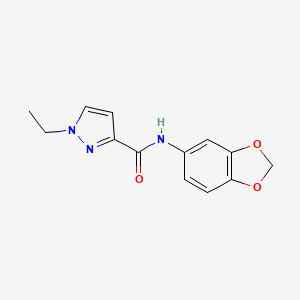

![molecular formula C13H14ClN3O3 B2929877 N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethoxyacetamide CAS No. 941875-99-6](/img/structure/B2929877.png)

N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethoxyacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethoxyacetamide” is a chemical compound that belongs to the class of pyridopyrimidines . Pyridopyrimidines are a group of compounds that contain a pyridine ring fused to a pyrimidine ring .

Synthesis Analysis

The synthesis of pyridopyrimidines can be achieved through various methods. One such method involves the metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one . This reaction can synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields (up to 95%). The reaction is operationally simple, proceeds under mild conditions, and can be executed on a gram scale .Chemical Reactions Analysis

The chemical reactions involving pyridopyrimidines can vary depending on the specific substituents present on the molecule. For instance, a metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been reported, which involves the synthesis of 3-ArS/ArSe derivatives .Aplicaciones Científicas De Investigación

Synthesis and Anticancer Activity

Compounds with similar structural motifs have been synthesized and evaluated for their anticancer activity. For example, derivatives of aminopterin and folic acid, structurally related to the mentioned compound, have shown significant anticancer activity both in vitro and in vivo (T. Su et al., 1986). The synthesis pathway involves complex chemical transformations that yield compounds with potential for cancer therapy.

Antimicrobial Applications

Research on pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from 2-chloro-6-ethoxy-4-acetylpyridine, has revealed good antibacterial and antifungal activities (A. Hossan et al., 2012). These findings suggest that compounds with pyrido[1,2-a]pyrimidin-3-yl motifs could be explored further for their antimicrobial properties.

Anti-Inflammatory and Analgesic Agents

The synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has demonstrated analgesic and anti-inflammatory activities (A. Abu‐Hashem et al., 2020). These compounds inhibit cyclooxygenase enzymes (COX-1/COX-2) and have shown potential as new therapeutic agents for inflammation and pain management.

Inhibition of Ribonucleotide Reductase

Acyclonucleoside hydroxamic acids have been synthesized and evaluated as inhibitors of ribonucleotide reductase (RDPR), an enzyme crucial for DNA synthesis and repair. This indicates a potential application in cancer therapy by targeting proliferating cancer cells (R. A. Farr et al., 1989).

Design and Synthesis for Antiproliferative Activity

The compound N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide was synthesized and showed marked inhibition against various cancer cell lines, displaying promising anticancer activity. This study exemplifies the potential of structurally similar compounds in cancer research (Pei Huang et al., 2020).

Propiedades

IUPAC Name |

N-(7-chloro-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-ethoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3O3/c1-3-20-7-11(18)16-12-8(2)15-10-5-4-9(14)6-17(10)13(12)19/h4-6H,3,7H2,1-2H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTMILIUYMNAXLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NC1=C(N=C2C=CC(=CN2C1=O)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

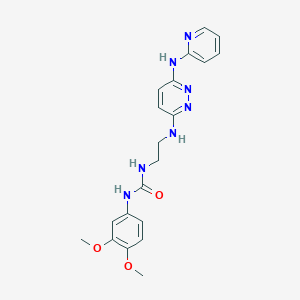

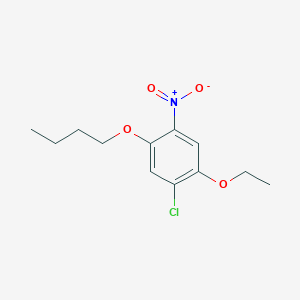

![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-methylbenzyl)piperidine-4-carboxamide](/img/structure/B2929799.png)

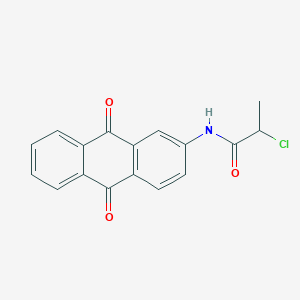

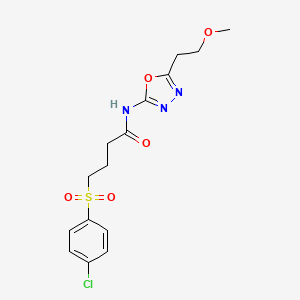

![Ethyl 2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate](/img/structure/B2929803.png)

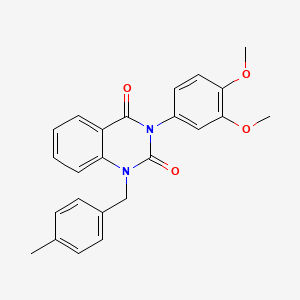

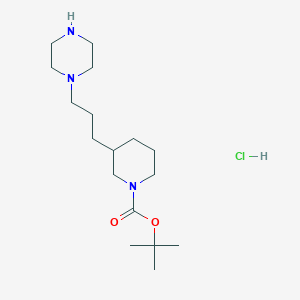

![N-(2-chlorophenyl)-2-[(4-fluorophenyl)sulfinyl]acetamide](/img/structure/B2929804.png)

![2-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2929806.png)

![2-(2,6-dimethylmorpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2929812.png)

![N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-2-phenylacetamide](/img/structure/B2929815.png)